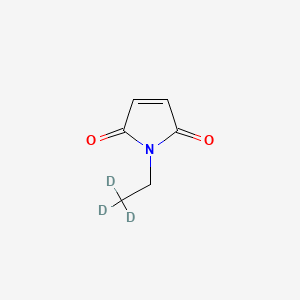

N-Ethyl-d3 Maleimide

Description

Historical Context of Maleimides as Chemical Probes in Research

The application of maleimides, particularly N-ethylmaleimide (NEM), as chemical probes in biochemical research has a significant history. nih.gov Initially recognized for their ability to react with sulfhydryl groups, they were widely adopted for experimental studies to probe the functional roles of these groups in enzymes and proteins. nih.gov This reactivity allowed researchers to inhibit specific enzymes, such as cysteine peptidases, and to investigate the importance of cysteine residues in protein structure and activity. vulcanchem.com The reaction's specificity and the stability of the resulting bond made maleimides a foundational tool for protein chemistry, paving the way for the development of more complex and specialized derivatives. ontosight.ainih.gov

Significance of Thiol-Reactive Reagents in Biological Systems Analysis

Thiol-reactive reagents are crucial for studying the biochemistry of proteins and other biological molecules. scbt.com The amino acid cysteine contains a thiol (or sulfhydryl, -SH) group, which is a key functional group in many proteins. thermofisher.com It can exist in a reduced state (thiol) or an oxidized state (e.g., as a disulfide bond). This redox state is often critical to a protein's structure, catalytic activity, and its role in signaling pathways. nih.govosti.gov

Reagents that react specifically with thiols, such as maleimides, allow researchers to:

Identify and quantify free thiols: This helps in determining the redox state of proteins within a cell. portlandpress.com

Block thiols: Preventing them from reacting or forming disulfide bonds is essential for preserving the native redox state of a sample during analysis. nih.gov

Tag proteins: Attaching fluorescent dyes, biotin (B1667282), or other reporter molecules to cysteine residues enables the tracking of proteins within cells, the study of protein-protein interactions, and the analysis of protein conformations. scbt.comthermofisher.com

The maleimide (B117702) group reacts with thiols via a Michael addition, forming a stable thioether bond. thermofisher.com This reaction is highly selective for thiols at a near-neutral pH (6.5-7.5), which is advantageous for working with biological samples. thermofisher.com

Role of Isotopic Labeling in Advanced Biochemical Research

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.org Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in a different mass. Common stable (non-radioactive) isotopes used in biochemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). studysmarter.co.ukfiveable.me

This technique allows scientists to "mark" or "trace" molecules as they move through complex biological systems or chemical reactions. wikipedia.orgcreative-proteomics.com By introducing isotopically labeled compounds, researchers can track metabolic pathways, quantify the rate of protein synthesis and degradation, and analyze the structure and dynamics of biomolecules using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. studysmarter.co.ukdiagnosticsworldnews.com

Deuterium (²H or D), an isotope of hydrogen, is frequently used for isotopic labeling in proteomics, the large-scale study of proteins. biorxiv.orgnih.gov In mass spectrometry, which separates ions based on their mass-to-charge ratio, replacing hydrogen (¹H) with deuterium (²H) in a molecule results in a predictable mass increase.

This mass difference is the key to quantitative proteomics. isotope.com For instance, in a typical experiment, proteins from a control sample are labeled with a light (non-deuterated) reagent, while proteins from a treated or experimental sample are labeled with a heavy (deuterated) version of the same reagent. researchgate.net When the samples are mixed and analyzed by MS, the relative abundance of the light and heavy forms of each peptide can be precisely measured, revealing changes in protein levels or modifications between the two samples. researchgate.net

While highly effective, a known issue with deuterium labeling is that it can sometimes cause a slight shift in the retention time of a peptide during liquid chromatography, a separation step performed before mass spectrometry. researchgate.netacs.org However, advanced analytical methods can account for this effect.

Overview of N-Ethyl-d3 Maleimide as a Specialized Research Reagent

This compound is a specialized chemical probe that combines the features of a thiol-reactive reagent with the benefits of isotopic labeling. It is structurally identical to N-ethylmaleimide (NEM), a classic thiol-alkylating agent, except that three hydrogen atoms on its ethyl group have been replaced with deuterium atoms.

This deuterated analog serves the same primary function as NEM: it irreversibly binds to the thiol groups of cysteine residues. vulcanchem.com The crucial difference is its increased mass due to the three deuterium atoms. This makes this compound particularly valuable in mass spectrometry-based quantitative proteomics. vulcanchem.comvulcanchem.com Researchers can use the non-deuterated "light" NEM to label one sample and the deuterated "heavy" this compound to label another. By comparing the mass spectra, they can accurately quantify differences in the levels of specific cysteine-containing peptides between the samples. vulcanchem.com It is also used as an internal standard for the precise quantification of its non-deuterated counterpart or its adducts in complex biological samples. vulcanchem.com

Data Tables

Table 1: Properties of N-Ethylmaleimide and this compound

| Property | N-Ethylmaleimide (NEM) | This compound |

| Chemical Formula | C₆H₇NO₂ | C₆H₄D₃NO₂ |

| Molar Mass | ~125.13 g/mol nih.gov | ~128.15 g/mol |

| Primary Function | Thiol-reactive alkylating agent nih.gov | Isotope-labeled thiol-reactive alkylating agent vulcanchem.com |

| Key Application | Blocking/labeling cysteine residues nih.gov | Quantitative proteomics, internal standard for MS vulcanchem.comvulcanchem.com |

| Reaction | Forms stable thioether linkage with thiols thermofisher.com | Forms stable thioether linkage with thiols vulcanchem.com |

Table 2: Applications of this compound in Research

| Research Area | Application | Benefit of Deuterium Labeling |

| Quantitative Proteomics | Differential labeling of cysteine-containing peptides in different sample sets. vulcanchem.com | Allows for relative quantification of thiol modifications between samples using mass spectrometry. vulcanchem.com |

| Pharmacokinetics | Used as an internal standard for quantifying antibody-drug conjugates (ADCs) that use a maleimide linker. vulcanchem.com | The known mass difference allows for precise quantification by isotope dilution mass spectrometry, avoiding interference from other compounds. vulcanchem.com |

| Mechanistic Enzymology | Tracking the fate of thiol groups in enzymatic reactions. | Enables precise tracking of reaction kinetics and the formation of intermediates involving labeled thiol groups. vulcanchem.com |

| Structural Biology | Probing protein structure and dynamics via NMR spectroscopy. | The specific deuterium pattern can be leveraged for advanced NMR studies of proteins rich in thiol groups. vulcanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

128.14 g/mol |

IUPAC Name |

1-(2,2,2-trideuterioethyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3 |

InChI Key |

HDFGOPSGAURCEO-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CN1C(=O)C=CC1=O |

Canonical SMILES |

CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N Ethyl D3 Maleimide

Nucleophilic Addition Chemistry of Maleimides

The core reactivity of the maleimide (B117702) moiety is defined by the electron-deficient carbon-carbon double bond within its five-membered ring. This electrophilic center is highly susceptible to nucleophilic attack, primarily through a conjugate addition reaction.

The reaction between N-Ethyl-d3 Maleimide and the thiol group of a cysteine residue is the cornerstone of its application in protein chemistry. This reaction proceeds via a classical Michael (1,4-conjugate) addition mechanism. The process is highly efficient and specific under controlled conditions.

The key steps of the mechanism are:

Deprotonation of the Thiol: The reaction is initiated by the nucleophilic form of the cysteine side chain, which is the thiolate anion (R-S⁻). The formation of this anion from the protonated thiol (R-SH) is pH-dependent.

Nucleophilic Attack: The thiolate anion attacks one of the sp²-hybridized carbons of the maleimide's activated double bond. This attack breaks the π-bond and forms a new, stable carbon-sulfur (C-S) single bond.

Intermediate Formation and Protonation: The nucleophilic attack results in the formation of a transient, resonance-stabilized carbanion intermediate (an enolate). This intermediate is rapidly protonated by a proton source from the surrounding solvent (e.g., water), yielding the final, stable thiosuccinimide adduct.

The deuterium (B1214612) label on the N-ethyl group of this compound does not participate in or influence the electronic nature of this reaction mechanism. Its sole purpose is to serve as a stable isotope tag for mass-based detection and quantification.

The product of the Michael addition between this compound and a cysteine residue is a stable thiosuccinimide derivative. This adduct is characterized by a covalent thioether linkage, which effectively and irreversibly (under most standard experimental conditions) caps (B75204) the cysteine residue.

The formation of this adduct has several key characteristics:

Covalent and Stable Bond: The resulting C-S bond is a strong covalent linkage, making the modification robust for downstream analytical procedures like gel electrophoresis or mass spectrometry.

Stereochemistry: The reaction creates a new chiral center at the carbon atom that was attacked by the thiolate. As the cysteine residue is already part of a chiral protein environment, this reaction results in the formation of diastereomers.

Loss of Unsaturation: The reaction consumes the double bond of the maleimide ring, converting it into a saturated succinimide (B58015) ring. This change can be monitored spectrophotometrically, as the maleimide group has a characteristic UV absorbance around 300 nm that disappears upon reaction with a thiol.

The table below summarizes the key features of the thiosuccinimide adduct formed from this compound.

| Feature | Description |

| Compound Formed | N-Ethyl-d3-thiosuccinimide-cysteine adduct |

| Bond Type | Covalent Thioether (C-S) |

| Reaction Type | Michael (1,4-Conjugate) Addition |

| Key Reactants | Maleimide double bond, Cysteine thiolate anion (R-S⁻) |

| Mass Shift | Adds the mass of this compound (minus no atoms) to the peptide. |

| Stereochemistry | Creates a new stereocenter, leading to diastereomeric products. |

| Stability | Generally stable, but can be subject to reversibility or hydrolysis under specific conditions (see section 3.3). |

Michael Addition Mechanism with Thiol Groups (Cysteine Residues)

Specificity and Selectivity in Biological Thiol Modification

While the reaction with thiols is highly favored, the selectivity of this compound is not absolute and is influenced by several factors, most notably pH and the presence of other potent nucleophiles.

The rate of the maleimide-thiol reaction is critically dependent on the pH of the reaction buffer. This dependence is a direct consequence of the reaction mechanism, which requires the deprotonated thiolate anion (R-S⁻) as the active nucleophile.

Low pH (pH < 6.5): At acidic pH, the thiol group (R-SH) is predominantly protonated. The concentration of the reactive thiolate anion is very low, resulting in a significantly slow reaction rate.

Neutral to Slightly Basic pH (pH 7.0–8.0): This is the optimal range for most labeling experiments. As the pH increases towards the pKa of the cysteine thiol (typically ~8.3–8.6, but can vary in the protein microenvironment), the concentration of the thiolate anion rises, accelerating the reaction rate. This pH range offers a good compromise between efficient labeling and the stability of the maleimide reagent itself, which can degrade at higher pH.

The table below illustrates the general relationship between pH and the factors governing the maleimide-thiol reaction.

| pH Range | Thiol State | Thiolate (R-S⁻) Concentration | Relative Reaction Rate with Thiols | Maleimide Hydrolysis Risk |

| < 6.5 | Mostly Protonated (R-SH) | Very Low | Very Slow | Low |

| 7.0 - 8.0 | Equilibrium (R-SH ⇌ R-S⁻) | Moderate to High | Fast to Very Fast | Moderate |

| > 8.5 | Mostly Deprotonated (R-S⁻) | High | Very Fast | High |

Under certain conditions, this compound can react with other nucleophilic amino acid side chains, although the reaction is significantly less favorable than with thiols.

Lysine (B10760008) (Primary Amines): The ε-amino group of lysine is a potential nucleophile. However, its high pKa (~10.5) means it is almost entirely protonated and thus non-nucleophilic at the neutral pH ranges typically used for thiol modification. Cross-reactivity with lysine becomes a concern only at elevated pH values (pH > 9), where a sufficient concentration of the uncharged amine (R-NH₂) exists.

Histidine (Imidazole Ring): The imidazole (B134444) side chain of histidine can also act as a nucleophile, but its reactivity towards maleimides is generally lower than that of thiols.

N-terminus: The α-amino group at the N-terminus of a protein can also react, but like lysine, its reactivity is pH-dependent and generally much lower than that of cysteine.

The high selectivity for cysteines at neutral pH is a key advantage of maleimide-based reagents in protein chemistry.

| Nucleophilic Residue | Typical pKa | Reactivity at pH 7.0-7.5 | Comments |

| Cysteine | ~8.3 | High | The primary target. Reaction is rapid. |

| Lysine | ~10.5 | Very Low | Reaction is negligible; becomes significant only at pH > 9. |

| Histidine | ~6.0 | Low | Potential for slow side reaction, but much less favorable than with thiols. |

| Protein N-terminus | ~8.0 | Low to Moderate | Can react, but typically less reactive than cysteine thiols. |

pH Dependence of Maleimide-Thiol Reactions

Stability and Reversibility of Maleimide-Thiol Adducts in Research Contexts

While the thiosuccinimide adduct is often described as stable and irreversible, its long-term stability can be compromised under specific conditions relevant to proteomic sample preparation and analysis.

Reversibility (Retro-Michael Reaction): The Michael addition is, in principle, a reversible reaction. The C-S bond can cleave in a "retro-Michael" reaction to regenerate the free thiol and the maleimide. This process is generally slow but can be promoted by high pH or elevated temperatures.

Thiol-Exchange Reactions: A more significant concern in samples containing excess free thiols (e.g., dithiothreitol (B142953) or glutathione (B108866) added after the initial labeling) is the potential for thiol exchange. An external thiol can attack the adduct, displacing the protein-cysteine and forming a new thiosuccinimide adduct with the scavenger thiol. This effectively reverses the labeling of the target protein.

Hydrolysis of the Adduct Ring: The succinimide ring of the formed adduct can itself undergo hydrolysis, particularly at basic pH. This ring-opening reaction yields a mixture of two diastereomeric succinamic acid products. While this reaction does not break the C-S bond, it adds the mass of a water molecule (+18 Da) to the adduct. This mass change is a critical consideration in high-resolution mass spectrometry, as it can lead to misinterpretation of quantitative data if not properly accounted for.

These stability issues underscore the importance of carefully controlled experimental conditions, from the initial labeling reaction through to final sample analysis.

Hydrolysis of Thiosuccinimide Linkages

The initial product of the reaction between N-Ethyl-d3-maleimide and a thiol-containing molecule (like a cysteine residue) is a thiosuccinimide adduct. nih.gov While often considered stable, this linkage is susceptible to hydrolysis. The hydrolysis process involves the opening of the succinimide ring to form a thiosuccinamic acid derivative. This reaction is significant because the resulting ring-opened product is no longer susceptible to retro-Michael elimination, thereby forming a more stable, irreversible bond. ucl.ac.uksigmaaldrich.com

The rate of this hydrolysis is influenced by the N-substituent on the maleimide. For N-alkyl substituted maleimides like N-Ethyl-d3-maleimide, the post-conjugation hydrolysis rate is relatively slow. ucl.ac.uk Studies comparing N-alkyl and N-aryl maleimides have shown that N-aryl adducts hydrolyze much faster due to the electron-withdrawing nature of the aryl group, which makes the carbonyl carbons more susceptible to nucleophilic attack by water. ucl.ac.ukkinampark.com

| Adduct Type | Half-life (t½) |

|---|---|

| N-alkyl thiosuccinimide | 27 hours |

| N-aryl thiosuccinimide | 1.5 hours |

| N-fluorophenyl thiosuccinimide | 0.7 hours |

This data, derived from studies on N-alkyl maleimides, is directly applicable to N-Ethyl-d3-maleimide and illustrates the relative stability of its adducts against hydrolysis compared to N-aryl versions. ucl.ac.uk

Retro-Michael Elimination Pathways

A primary pathway for the instability of maleimide-thiol adducts is the retro-Michael elimination. d-nb.info This reaction is the reverse of the initial conjugation, where the thiosuccinimide linkage breaks, releasing the original thiol and the maleimide derivative. sigmaaldrich.comresearchgate.net In a biological environment rich in other thiols, such as glutathione, this can lead to an exchange reaction where the released maleimide-bearing molecule is captured by a different thiol, leading to off-target effects and loss of the intended conjugate. nih.govd-nb.info

The succinimide thioether formed from the reaction of N-Ethylmaleimide with thiols can undergo these retro and exchange reactions at physiological pH and temperature. nih.govresearchgate.net The stability of the adduct against this elimination pathway is dependent on the nature of the thiol it is conjugated to. nih.gov This reversibility is a significant drawback in applications like antibody-drug conjugates (ADCs), where linker stability is paramount for efficacy and safety. researchgate.net

Strategies for Enhancing Adduct Robustness for Research Applications

Given the instability posed by retro-Michael elimination, several strategies have been developed to enhance the robustness of maleimide-thiol adducts. These methods are directly applicable to conjugates formed with N-Ethyl-d3-maleimide.

Promoting Hydrolysis: As mentioned, hydrolysis of the thiosuccinimide ring creates a stable, ring-opened structure that is resistant to retro-Michael reactions. sigmaaldrich.com While N-alkyl maleimides like N-Ethyl-d3-maleimide have slow intrinsic hydrolysis rates, conditions can be adjusted to promote this reaction. For instance, incubation at a slightly alkaline pH (e.g., pH 8.0-9.2) can accelerate the hydrolysis process, leading to a more stable final conjugate. ucl.ac.ukacs.org "Self-hydrolyzing" maleimides have been developed by incorporating basic groups near the maleimide to catalyze the ring-opening intramolecularly, significantly improving stability. sigmaaldrich.com

Transcyclization: A novel strategy involves a transcyclization reaction that occurs when the maleimide is conjugated to an N-terminal cysteine residue. nih.govnih.gov Following the initial Michael addition, the free amine of the N-terminal cysteine attacks the succinimide ring, leading to a rearrangement that forms a stable, six-membered thiazine (B8601807) ring. nih.govnih.gov This rearranged product is locked and cannot undergo retro-Michael elimination. nih.gov This method provides a significant stability enhancement while still utilizing the initial, rapid reactivity of the maleimide. d-nb.info

| Conjugate Type | Incubation Time with GSH | Remaining Conjugate | Notes |

|---|---|---|---|

| Thiosuccinimide (Standard Adduct) | 25 hours | Significant degradation/exchange | Susceptible to retro-Michael elimination. d-nb.info |

| Transcyclized Product (Thiazine) | 25 hours | ~95% intact | Resistant to thiol exchange. d-nb.info |

Reactivity with Oxidized Cysteine Species (e.g., S-sulfinic acids)

While the primary target of maleimides is the thiol group (cysteine), recent research has broadened the known reactivity profile of these compounds. It has been demonstrated that N-Ethylmaleimide (NEM) can react with S-sulfinated cysteines (cysteine sulfinic acids, R-SO₂H). nih.gov This is noteworthy because sulfinic acid is a stable, higher oxidation state of cysteine that was previously thought to be unreactive towards maleimides. nih.govrsc.org

The reaction proceeds via a Michael addition, forming a stable sulfone Michael adduct (a sulfonyl-succinimide). nih.gov This discovery provides a method for labeling S-sulfinated proteins, often requiring a preliminary step to block free thiols with a different alkylating agent like iodoacetamide, which does not react with sulfinic acids. nih.gov The resulting sulfonyl-succinimide adduct is stable under acidic conditions (e.g., pH 4.5), which is useful for subsequent analysis. nih.govrsc.org This reactivity expands the utility of N-Ethyl-d3-maleimide as a probe not just for reduced cysteines but also for specific oxidized forms. nih.gov

Advanced Methodological Applications of N Ethyl D3 Maleimide in Research

Quantitative Proteomics and Differential Protein Analysis

The ability to distinguish between different protein samples at the molecular level is a cornerstone of modern proteomics. N-Ethyl-d3 maleimide (B117702) plays a crucial role in this field by enabling differential labeling strategies that facilitate the relative and absolute quantification of proteins and their post-translational modifications.

Stable Isotope Labeling by Small Organic Molecules

Stable isotope labeling is a widely used strategy in quantitative proteomics. By introducing a stable isotope, such as deuterium (B1214612), into a reagent that covalently modifies proteins, researchers can create a distinct mass signature for proteins from a specific sample. N-Ethyl-d3 maleimide is an exemplary small organic molecule for this purpose. Its core maleimide structure readily reacts with the thiol groups of cysteine residues in proteins, forming a stable thioether bond. vulcanchem.com The three deuterium atoms on the ethyl group provide a 3 Dalton mass difference compared to its non-deuterated counterpart, N-Ethylmaleimide. This mass difference is easily detectable by mass spectrometry, allowing for the differentiation and relative quantification of proteins from two different samples when one is labeled with this compound and the other with N-Ethylmaleimide.

Isotope-Coded Maleimide Affinity Tags (ICMATs) in Mass Spectrometry-Based Proteomics

Isotope-Coded Maleimide Affinity Tags (ICMATs) represent a sophisticated application of stable isotope labeling for the targeted analysis of cysteine-containing peptides. While the core concept is similar to general stable isotope labeling, ICMATs often incorporate additional functionalities, such as an affinity tag (e.g., biotin) for enrichment, alongside the isotope-coded reactive group. This compound serves as a fundamental component in such strategies. By using this compound and its non-deuterated analog, researchers can create a pair of isotope-coded tags. These tags allow for the differential labeling of two biological samples, and the subsequent enrichment of the tagged peptides simplifies the complex mixture for mass spectrometric analysis. The ratio of the signal intensities from the light (non-deuterated) and heavy (deuterated) tags provides a quantitative measure of the relative abundance of specific cysteine-containing peptides between the two samples.

Applications in Ratiometric Analysis of Protein Abundance and Thiol Oxidation States

The ratiometric analysis of protein abundance and the dynamic state of thiol modifications are critical for understanding cellular processes and disease mechanisms. This compound, in conjunction with N-Ethylmaleimide, is instrumental in these analyses. For instance, to quantify changes in protein expression, one cell state can be treated with N-Ethylmaleimide and another with this compound. After mixing the samples, the relative abundance of a given protein can be determined by the ratio of the peptide signals corresponding to the two different mass tags.

Furthermore, this methodology is particularly powerful for studying the redox state of cysteine thiols. Free, reduced thiols can be blocked with one form of the reagent (e.g., N-Ethylmaleimide). Subsequently, reduced thiols that were previously oxidized can be liberated and then labeled with the other isotopic form (this compound). This differential labeling strategy allows for the precise ratiometric quantification of the proportion of a specific cysteine residue that exists in an oxidized versus a reduced state under different conditions. vulcanchem.com

Methodologies for Global vs. Targeted Quantitative Thiol Profiling

Quantitative thiol profiling can be approached at a global or targeted level, and this compound is a versatile tool for both.

Global Thiol Profiling: In a global approach, the goal is to identify and quantify as many cysteine-containing peptides as possible from a complex protein mixture. This is often achieved by labeling all accessible thiols with either this compound or its lighter counterpart. The subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) provides a broad overview of changes in protein expression or thiol accessibility across the proteome.

Targeted Thiol Profiling: In contrast, targeted proteomics focuses on a predefined set of proteins or peptides. Here, this compound can be used as an internal standard for the absolute quantification of specific cysteine-containing peptides. By spiking a known amount of a synthetic peptide, which has been labeled with this compound, into a biological sample, researchers can create a standard curve and accurately determine the concentration of the endogenous, unlabeled peptide. This targeted approach offers higher sensitivity and precision for specific proteins of interest.

Table 1: Comparison of Global vs. Targeted Thiol Profiling using this compound

| Feature | Global Thiol Profiling | Targeted Thiol Profiling |

|---|---|---|

| Objective | Comprehensive identification and relative quantification of a large number of cysteine-containing peptides. | Absolute or precise relative quantification of a specific, predefined set of cysteine-containing peptides. |

| Methodology | Differential labeling of entire proteomes from different samples with this compound and N-Ethylmaleimide. | Use of this compound-labeled synthetic peptides as internal standards. |

| Data Output | Relative abundance ratios for a large number of peptides. | Absolute concentration or precise relative abundance of specific peptides. |

| Primary Advantage | Broad proteome coverage and discovery of unexpected changes. | High sensitivity, specificity, and quantitative accuracy. |

Targeted Protein and Peptide Modification

Beyond its use in quantitative proteomics, this compound is a valuable reagent for the specific chemical modification of proteins and peptides, enabling a range of biochemical and biophysical studies.

Site-Selective Derivatization of Cysteine Residues

The maleimide group is highly reactive towards the thiol group of cysteine residues, proceeding via a Michael addition reaction to form a stable thioether linkage. vulcanchem.com This reaction is highly selective for cysteines under typical physiological pH conditions (pH 6.5-7.5). vulcanchem.com this compound retains this reactivity, allowing for the site-selective derivatization of cysteine residues in proteins and peptides. vulcanchem.com

This targeted modification can be used for several purposes:

Probing Protein Structure and Function: By modifying specific cysteine residues with this compound, researchers can investigate the role of these residues in protein folding, stability, and enzymatic activity. The introduction of the deuterated ethyl group provides a subtle but detectable modification for tracking these changes.

Introducing a Unique Mass Tag: The addition of the this compound moiety introduces a specific mass increase that can be readily identified by mass spectrometry. This is useful for confirming the presence and accessibility of cysteine residues in a protein sequence.

Creating Stable Protein Conjugates: The covalent bond formed between the maleimide and the cysteine thiol is essentially irreversible, leading to the formation of stable protein conjugates. vulcanchem.com These conjugates, bearing the unique mass signature of the deuterated label, can be used in various downstream applications, including as internal standards in pharmacokinetic studies. vulcanchem.com

N-Terminal Bioconjugation Strategies Utilizing Maleimides

While maleimides are traditionally recognized for their high reactivity towards cysteine residues, recent advancements have expanded their utility to the N-termini of proteins. nih.govresearchgate.net This is significant because targeting the N-terminus offers a site for modification that can produce uniformly structured and functional proteins. researchgate.net A key challenge in N-terminal modification is the presence of highly nucleophilic lysine (B10760008) ε-amines, which can lead to non-specific labeling. researchgate.net

A novel strategy circumvents this issue by employing a copper(II)-mediated [3+2] cycloaddition reaction. researchgate.netchemrxiv.org This method allows for the N-terminal modification of proteins with maleimide derivatives in the presence of 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivatives. nih.govnih.gov The reaction proceeds under mild, non-denaturing conditions (pH 6 and 37 °C in aqueous media) and does not necessitate prior protein mutagenesis to introduce a reactive cysteine. nih.govresearchgate.net The copper(II) ions and heteroaromatic aldehydes are crucial for the selective formation of an azomethine ylide intermediate at the N-terminus, which then undergoes the cycloaddition with the maleimide. chemrxiv.orgnih.gov This approach has been successfully applied to a variety of proteins with diverse N-terminal amino acids, demonstrating its broad applicability. researchgate.netnih.gov The ability to use commercially available maleimides makes this a highly accessible method for creating well-defined protein conjugates. nih.gov

Dual Labeling Techniques for Biomolecules

The ability to attach two distinct molecular probes to specific sites on a protein is crucial for a range of advanced biochemical and biophysical studies, particularly for techniques like Förster Resonance Energy Transfer (FRET) that probe protein conformation and dynamics. acs.orgbiorxiv.org Several strategies have been developed to achieve dual labeling. One common approach involves the site-specific incorporation of an unnatural amino acid with a bioorthogonal functional group, combined with the labeling of a native or engineered cysteine residue with a thiol-reactive probe like a maleimide derivative. acs.orgbiorxiv.org

More advanced methods enable the genetic incorporation of two different unnatural amino acids into a single protein, providing two distinct sites for orthogonal labeling reactions. acs.org Another innovative approach demonstrates a one-step dual functionalization of a protein's N-terminus. nih.govresearchgate.net This was showcased by modifying the antibody trastuzumab with both the cytotoxic agent monomethyl auristatin E (MMAE) and a Cy5 fluorophore, creating a dually modified antibody that retained its biological activity. nih.govchemrxiv.org Such techniques are paving the way for the creation of next-generation bioconjugates, such as those for bimodal imaging or theranostics. anr.fr The challenge remains to develop robust and modular platforms that allow for easy and efficient dual labeling of proteins under biocompatible conditions. anr.fr

Chemical Probes and Bioconjugation in Molecular Research

Derivatization for Fluorescent Tagging and Imaging Studies

Maleimides are extensively used to create fluorescently labeled biomolecules for visualization in research. science.gov This is achieved by using maleimide derivatives that are pre-conjugated to a fluorophore. nih.gov These reagents react with thiol groups on proteins, peptides, or other biomolecules to attach the fluorescent tag. spirochrome.comlumiprobe.com A wide variety of fluorescent dyes with maleimide functional groups are commercially available, spanning the spectral range. Examples include:

BDP FL maleimide: A bright and photostable dye used as a replacement for fluorescein (B123965) in microscopy. lumiprobe.com

AF 430 maleimide: A green-yellow emitting coumarin (B35378) dye. lumiprobe.com

ATTO 532 maleimide: A rhodamine-based fluorescent marker suitable for single-molecule detection and high-resolution microscopy. medchemexpress.com

SiR-maleimide: A far-red silicon rhodamine derivative used for live-cell super-resolution microscopy. spirochrome.com

FITC-PEG-Mal: A reagent that combines the green-fluorescing fluorescein dye with a thiol-reactive maleimide group, often used for labeling and tracking biomolecules. biochempeg.com

The process of labeling involves the reduction of any disulfide bonds in the target protein to free the thiol groups, followed by incubation with the maleimide-fluorophore conjugate. lumiprobe.com The resulting fluorescently tagged proteins can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays, allowing for the visualization and tracking of proteins within cells and tissues. lumiprobe.combiochempeg.com For instance, a dually modified trastuzumab with a Cy5 fluorophore allowed for the successful visualization of HER2-positive cancer cells in mouse tumors via in vivo fluorescence imaging. nih.gov

Application in Affinity Tagging and Enrichment Methodologies

Maleimide-based reagents are valuable tools for affinity tagging and the subsequent enrichment of specific proteins from complex biological mixtures. rsc.org This methodology typically involves a maleimide functionalized with a high-affinity tag, such as biotin (B1667282). The maleimide group selectively reacts with cysteine residues on target proteins, covalently linking the biotin tag. acs.org

This biotinylation allows for the selective capture and enrichment of the tagged proteins using surfaces or beads coated with avidin (B1170675) or streptavidin, which bind to biotin with very high affinity. rsc.org This approach is a cornerstone of many proteomic workflows. For example, the acyl-biotin exchange (ABE) method uses N-ethylmaleimide (NEM) to block free thiols, followed by the specific cleavage of thioester-linked fatty acids and subsequent labeling of the newly freed thiols with a biotin-maleimide derivative for affinity enrichment. unica.it

While powerful, a limitation of the strong biotin-avidin interaction is the harsh, denaturing conditions often required to release the captured protein. rsc.org To address this, cleavable linkers have been incorporated into affinity probes. One novel approach utilizes bromomaleimide-based reagents. These form stable conjugates with proteins that can be quantitatively reversed under mild conditions using a bis-thiol, allowing for the gentle release of the native protein after enrichment. rsc.org

Synthesis of Polyfunctionalized Maleimides for Chemical Biology Tools

The maleimide scaffold serves as a versatile platform for the synthesis of more complex, polyfunctionalized molecules for use as chemical biology tools. arkat-usa.orgsioc-journal.cn Significant effort has been dedicated to developing synthetic routes to create novel maleimide derivatives with diverse functionalities. sioc-journal.cn

One powerful strategy for creating polyfunctionalized carbazole (B46965) derivatives is through a domino Diels-Alder reaction. nih.gov This approach can involve the reaction of 3-(indol-3-yl)maleimides with various dienophiles, such as chalcones, to construct complex heterocyclic systems. nih.gov The reactions can be catalyzed and proceed through multiple steps in a one-pot synthesis, leading to the efficient creation of diverse and highly functionalized carbazole and pyrrolo[3,4-c]carbazole structures. nih.gov These synthetic methodologies expand the chemical space of maleimide-based compounds, providing access to novel probes and molecules with potential applications in areas like optoelectronics and medicinal chemistry. sioc-journal.cnnih.gov

Elucidation of Protein Structure and Function

N-Ethylmaleimide (NEM) and its deuterated analog, this compound, are crucial reagents for elucidating protein structure and function. ontosight.ai Their utility stems from the specific and irreversible reaction with the sulfhydryl groups of cysteine residues. vulcanchem.comthermofisher.com By modifying these cysteine residues, researchers can probe their role in various biological processes.

The modification of cysteine residues by NEM can have significant functional consequences, such as the inactivation of enzymes or the disruption of protein-protein interactions. ontosight.ai This allows scientists to identify functionally important cysteine residues and to study their involvement in catalysis, regulation, and signaling pathways. ontosight.ainih.gov

The deuterium labeling in this compound makes it particularly powerful for mass spectrometry-based proteomics and structural biology applications. vulcanchem.com In quantitative proteomics, it can be used in differential labeling strategies alongside its non-deuterated counterpart to compare the redox state of cysteine residues between different biological samples. vulcanchem.com This is critical for studying oxidative stress and redox signaling. proteomics.com.au In structural biology, the isotopic label can be exploited in nuclear magnetic resonance (NMR) studies to probe protein structure and dynamics, especially in proteins rich in cysteine residues. vulcanchem.com

Below is a table summarizing research findings related to the application of maleimide derivatives in protein studies:

| Application Area | Maleimide Derivative Used | Key Finding | Reference(s) |

| N-Terminal Modification | General Maleimides | Copper(II)-mediated [3+2] cycloaddition with 2-PCA allows for N-terminal specific labeling. | researchgate.net, nih.gov, nih.gov |

| Dual Labeling | MMAE-Maleimide & Cy5-Maleimide | Successful dual modification of trastuzumab at the N-terminus for drug delivery and imaging. | nih.gov, nih.gov |

| Fluorescent Imaging | SiR-maleimide | Enables live-cell super-resolution microscopy of proteins. | spirochrome.com |

| Affinity Enrichment | Biotin-Maleimide | Used in acyl-biotin exchange to enrich S-palmitoylated proteins. | unica.it |

| Protein Function | N-Ethylmaleimide (NEM) | Inactivates enzymes and disrupts protein interactions by modifying cysteine residues, revealing their functional importance. | ontosight.ai |

| Quantitative Proteomics | This compound | Enables multiplexed analysis of thiol redox states when used with non-deuterated NEM. | vulcanchem.com |

Probing Accessible Thiol Groups for Structural Analysis

The accessibility of cysteine residues within a protein is intimately linked to its three-dimensional structure and conformational state. This compound, in conjunction with its light counterpart (NEM), is used in differential labeling experiments to map the solvent accessibility of these residues. vulcanchem.com This technique, often called cysteine footprinting, provides valuable structural information.

The methodology involves treating two aliquots of a protein sample under different conditions (e.g., native vs. denatured, or unbound vs. ligand-bound). One aliquot is reacted with standard "light" NEM, while the other is reacted with "heavy" d3-NEM. After the labeling reactions, the two samples are combined, digested by a protease (like trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

By comparing the signal intensities of the light- and heavy-labeled versions of each cysteine-containing peptide, researchers can deduce the relative accessibility of that cysteine in the two different states. nih.gov A cysteine residue buried within a protein's core in its native state will be unreactive, but it will become labeled upon unfolding. Conversely, a cysteine at a protein-ligand binding site may be accessible in the unbound state but become protected and unreactive when the ligand is bound. The resulting accessibility map can be used to validate computational models of protein structure or to understand conformational changes upon binding. elifesciences.orgnih.gov

Table 1: Illustrative Data from a Differential Cysteine Labeling Experiment

This table demonstrates how the ratio of heavy (d3-NEM) to light (NEM) labeling can be interpreted to understand changes in cysteine accessibility between two experimental conditions.

| Peptide Sequence | Labeled Cysteine Position | Ratio (Heavy/Light) | Interpretation of Cysteine Accessibility |

| LSFNC PTAGK | 5 | ~1.0 | Equally accessible in both conditions |

| VDPC TFEISTV | 4 | > 3.0 | More accessible in the 'heavy'-labeled condition |

| YIC GGHMER | 3 | < 0.5 | Protected/less accessible in the 'heavy'-labeled condition |

Mapping Contact Sites in Protein-Protein Interactions via Crosslinking

Identifying the interfaces where proteins interact is crucial for understanding their biological function. thermofisher.com While the term "crosslinking" often refers to reagents that covalently link two proteins, this compound is used in a differential labeling or "footprinting" approach to map these interaction sites without necessarily forming a direct link between the proteins. elifesciences.org

In this application, one protein partner is chemically modified before complex formation. For instance, the accessible cysteines on one protein can be labeled with heavy d3-NEM. This labeled protein is then incubated with its binding partner to form a stable complex. Subsequently, the entire complex is treated with light NEM, which labels any remaining accessible cysteines on both proteins.

By analyzing the peptide fragments after digestion, researchers can identify which cysteines were "protected" from labeling by the formation of the protein complex. A cysteine residue at the binding interface will show reduced reactivity to the labeling reagent after the complex is formed. The use of the heavy d3-NEM tag allows for clear differentiation between cysteines that were labeled before and after the interaction, pinpointing the residues located at the contact surface. elifesciences.org This quantitative cross-linking mass spectrometry (CXMS) approach provides spatial constraints that are invaluable for modeling the architecture of protein complexes. elifesciences.orgnih.gov

Monitoring Redox-Dependent Protein Modifications

The reversible oxidation of cysteine thiol groups is a key post-translational modification that regulates protein function in response to cellular oxidative stress. nih.govacs.org this compound is a powerful tool for quantifying the redox state of specific cysteine residues within the proteome. vulcanchem.comnih.gov

This is typically achieved through a sequential alkylation strategy. researchgate.net First, a protein lysate is treated with an excess of "light" NEM to irreversibly block all reduced (free) thiol groups. researchgate.netnih.gov Following this step, any reversibly oxidized cysteines (such as those in disulfide bonds or sulfenic acids) are selectively reduced back to free thiols using a reducing agent like dithiothreitol (B142953) (DTT). These newly exposed thiols, which were originally in an oxidized state, are then labeled with "heavy" this compound. nih.govnih.gov

The ratio of the heavy to light label on each identified cysteine-containing peptide, determined by mass spectrometry, provides a precise measure of the oxidation state of that specific cysteine in the initial sample. nih.govnih.gov This method allows for the global and site-specific quantification of redox modifications, helping to identify proteins that are sensitive to redox signaling and to understand the mechanisms of cellular response to oxidative stress. nih.govnih.gov

Table 2: Examples of Proteins with Redox-Sensitive Cysteines Studied by Isotopic Labeling Methods

This table presents examples of proteins whose cysteine redox states have been investigated using quantitative proteomic techniques analogous to those employing d3-NEM.

| Protein | Redox-Sensitive Cysteine | Biological Context | Functional Consequence of Oxidation |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Cys215 | Insulin Signaling | Reversible inactivation of phosphatase activity |

| Keap1 | Cys151 | Oxidative Stress Response | Disruption of Nrf2 binding, leading to antioxidant gene expression |

| Peroxiredoxin | Catalytic Cysteines | H₂O₂ Metabolism | Formation of disulfide intermediates as part of the catalytic cycle |

Analytical Characterization Techniques Employed with N Ethyl D3 Maleimide Conjugates

Mass Spectrometry (MS) Methodologies

Mass spectrometry stands as a cornerstone for the analysis of NEM-d3 conjugates, offering unparalleled sensitivity and specificity. Various MS-based approaches are employed to gain comprehensive insights into the structure and quantity of these modified biomolecules.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique particularly well-suited for the analysis of large biomolecules like proteins and peptides. mdpi.com In the context of NEM-d3 conjugates, MALDI-TOF-MS is instrumental in verifying the success of the conjugation reaction. science.gov By comparing the mass spectra of the unmodified and modified proteins, a characteristic mass shift corresponding to the addition of the NEM-d3 moiety can be readily observed. researchgate.net This technique allows for the determination of the number of NEM-d3 molecules attached to a single protein molecule.

The use of deuterated N-ethylmaleimide (d5-NEM) in conjunction with its non-deuterated counterpart (NEM) enables quantitative proteome analysis using MALDI-TOF-MS. nih.govnih.gov This method involves labeling two different protein samples, for instance, a control and a treated sample, with NEM and d5-NEM respectively. After mixing and digesting the proteins, the resulting peptide mixtures are analyzed by MALDI-TOF-MS. The relative abundance of the light and heavy labeled peptides provides a quantitative measure of the changes in protein expression or cysteine reactivity between the two samples. nih.gov This approach eliminates the need for liquid chromatography and tandem mass spectrometry (MS/MS), simplifying the workflow and avoiding issues like isotope effects during chromatographic separation. nih.govnih.gov

Table 1: Key Parameters for MALDI-TOF-MS Analysis of NEM-d5 Conjugates

| Parameter | Description | Typical Value/Setting |

| Matrix | A small organic molecule that absorbs the laser energy and facilitates the ionization of the analyte. | α-cyano-4-hydroxycinnamic acid (CHCA) nih.gov |

| Laser Type | Provides the energy for desorption and ionization. | Pulsed nitrogen laser (337 nm) nih.gov |

| Accelerating Voltage | The voltage used to accelerate the ions into the time-of-flight analyzer. | 20 kV nih.gov |

| Detection Mode | The polarity of the ions being detected. | Positive ion detection nih.gov |

| Analyzer Mode | The flight path of the ions. | Reflector mode for higher resolution nih.gov |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a powerful and widely used technique for the detailed characterization of NEM-d3 labeled proteins and peptides. acs.org This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural elucidation power of tandem mass spectrometry. researchgate.netnih.gov LC separates the complex mixture of peptides generated from the enzymatic digestion of a protein, and ESI gently ionizes these peptides before they enter the mass spectrometer. acs.org

In the first stage of mass spectrometry (MS1), the mass-to-charge ratios of the intact peptides are measured. Subsequently, specific peptide ions are selected and fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of mass spectrometry (MS2). The fragmentation pattern provides sequence information and, crucially, allows for the precise identification of the cysteine residue(s) modified by NEM-d3. acs.org This is a "bottom-up" proteomics approach that is essential for mapping modification sites within a protein. acs.org

High-Resolution Mass Spectrometry for Adduct Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the unambiguous identification of NEM-d3 adducts. rsc.org The precise mass information helps to distinguish the NEM-d3 modification from other potential modifications that may have similar nominal masses. This is particularly important when analyzing complex biological samples where numerous post-translational modifications can occur.

Quantitative Mass Spectrometry for Isotope-Labeled Analysis

The strategic use of N-Ethyl-d3 maleimide (B117702), with its three deuterium (B1214612) atoms, makes it an ideal reagent for quantitative mass spectrometry based on stable isotope labeling. vulcanchem.com By using a known amount of an NEM-d3 labeled peptide as an internal standard, the absolute quantity of the corresponding unlabeled peptide in a sample can be determined with high accuracy. sigmaaldrich.com This approach, known as isotope dilution mass spectrometry, is a gold standard for quantification. vulcanchem.com

In differential or comparative proteomics, two samples (e.g., from a healthy and a diseased state) can be labeled with light (N-Ethylmaleimide) and heavy (N-Ethyl-d3 maleimide) reagents, respectively. nih.govthermofisher.com The samples are then mixed, and the relative peak intensities of the light and heavy labeled peptides in the mass spectrum directly reflect the relative abundance of the protein in the two original samples. thermofisher.com This allows for the precise quantification of changes in protein expression or cysteine reactivity.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification and analysis of NEM-d3 conjugates, ensuring that subsequent mass spectrometric analysis is performed on a clean and well-defined sample.

High-Performance Liquid Chromatography (HPLC) for Conjugate Purification and Analysis

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, purification, and analysis of NEM-d3 labeled proteins and peptides. wisc.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where separation is based on the hydrophobicity of the molecules. sielc.comnacalai.com

Following a conjugation reaction, HPLC is used to remove excess, unreacted NEM-d3 and other reaction components from the labeled protein. This purification step is crucial for obtaining accurate characterization and quantification results. The purified conjugate can then be analyzed by various methods, including mass spectrometry.

For the analysis of peptide mixtures generated by protein digestion, RP-HPLC is coupled directly to the mass spectrometer (LC-MS). nih.govsnmjournals.org The peptides are separated on a C18 column and eluted with a gradient of an organic solvent, typically acetonitrile (B52724), in water. sielc.com This separation reduces the complexity of the mixture entering the mass spectrometer at any given time, allowing for more comprehensive analysis.

Table 2: Common HPLC Parameters for NEM-d3 Conjugate Analysis

| Parameter | Description | Typical Setting |

| Column | The stationary phase where separation occurs. | C18 reversed-phase column nacalai.com |

| Mobile Phase A | The aqueous component of the eluent. | Water with 0.1% formic acid or trifluoroacetic acid sielc.com |

| Mobile Phase B | The organic component of the eluent. | Acetonitrile with 0.1% formic acid or trifluoroacetic acid sielc.com |

| Gradient | The change in the composition of the mobile phase over time. | A linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | The speed at which the mobile phase passes through the column. | Dependent on column dimensions (analytical vs. preparative) |

| Detection | The method used to monitor the eluting compounds. | UV absorbance (e.g., at 214 nm for peptides) or mass spectrometry |

Two-Dimensional Electrophoresis (2DE) Coupled with Labeling

Two-dimensional gel electrophoresis (2DE or 2D-PAGE) is a powerful technique for the high-resolution separation of complex protein mixtures. thermofisher.comualberta.ca It separates proteins in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight. thermofisher.com This method is instrumental in proteomics for analyzing protein expression profiles, identifying protein isoforms, and detecting post-translational modifications. thermofisher.comualberta.ca

The use of this compound in conjunction with 2DE offers a nuanced approach to studying protein modifications. N-Ethylmaleimide (NEM), the non-deuterated analog of NEM-d3, is a sulfhydryl-reactive reagent that alkylates cysteine residues. arxiv.orgvulcanchem.com However, some neutral alkylating agents like NEM can inhibit acrylamide (B121943) polymerization, a critical step in gel formation for 2DE. arxiv.org

In differential labeling strategies, such as 2D Differential Gel Electrophoresis (2D-DIGE), fluorescent dyes are used to label protein samples before separation. nih.gov This technique allows for the simultaneous analysis of multiple samples on the same gel, improving quantitative accuracy. nih.gov While cyanine (B1664457) dyes are commonly used for labeling cysteine residues in 2D-DIGE, the principle of differential labeling is analogous to the potential application of NEM-d3. nih.gov By using NEM and NEM-d3 to label two different sample states (e.g., treated vs. untreated), researchers can track changes in protein thiol status. The mass difference of three daltons introduced by the deuterium atoms in NEM-d3 allows for the differentiation of labeled peptides in subsequent mass spectrometry analysis.

The general workflow for a 2DE experiment involves:

Sample Preparation: Solubilizing proteins while breaking ionic, hydrogen, and hydrophobic bonds. Disulfide bridges are typically reduced using thiol compounds. arxiv.org

First Dimension (Isoelectric Focusing - IEF): Proteins are separated along an immobilized pH gradient (IPG) strip according to their pI. thermofisher.com

Second Dimension (SDS-PAGE): The IPG strip is then subjected to SDS-polyacrylamide gel electrophoresis, separating the focused proteins based on their molecular weight. thermofisher.com

Visualization and Analysis: Proteins are visualized using various staining methods or by detecting fluorescent labels. Software is then used to compare protein spot patterns between gels. nih.gov

Spectroscopic Methods for Conjugate Characterization

Spectroscopic techniques are indispensable for the detailed structural and functional characterization of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The incorporation of deuterium in NEM-d3 simplifies ¹H-NMR spectra by eliminating proton signals from the ethyl group, which can aid in spectral interpretation. vulcanchem.com In the ¹H-NMR spectrum of this compound, the characteristic vinyl protons of the maleimide ring appear as two doublets between δ 6.6 and 7.9 ppm, while the signals corresponding to the N-ethyl-d3 group's protons are absent. vulcanchem.com The ¹³C-NMR spectrum shows distinct signals for the carbonyl carbons (δ 170–175 ppm) and the quaternary nitrogen-attached carbon (δ 50–55 ppm). vulcanchem.com

When this compound reacts with a thiol-containing molecule, such as a cysteine residue in a peptide, the resulting thioether adduct can be characterized by NMR. For example, in the structural elucidation of a maleimide-modified peptide, the disappearance of the proton signal at the α-position of the N-terminal amino acid and changes in the chemical shifts of adjacent methyl groups in the ¹H NMR spectrum can confirm the modification site. nih.gov Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, confirming the formation of new covalent bonds. nih.govnih.gov For instance, an HMBC cross-peak between a specific proton and a carbonyl carbon can definitively prove the formation of a new bond. nih.gov

Table 1: Representative NMR Data for Maleimide Adducts

| Nucleus | Chemical Shift (ppm) | Description | Reference |

| ¹H | 6.6–7.9 | Maleimide vinyl protons | vulcanchem.com |

| ¹³C | 170–175 | Maleimide carbonyl carbons | vulcanchem.com |

| ¹³C | 67.3 | Quaternary carbon at N-terminal residue after modification | nih.gov |

| ¹H | 8.07, 7.89 | NH signals after transcyclization reaction | nih.gov |

This table is interactive. Click on the headers to sort the data.

Fluorescence Spectroscopy for Labeled Probes

Fluorescence spectroscopy is a highly sensitive technique used to study the properties of fluorescent molecules and their interactions. When this compound is part of a fluorescent probe, this technique can be used to characterize the conjugate and its environment. Maleimide derivatives are often used to attach fluorescent dyes to proteins and other biomolecules via reaction with thiol groups. medchemexpress.combham.ac.uk

The fluorescence properties of a probe, such as its excitation and emission maxima, quantum yield, and lifetime, can be sensitive to its local environment. medchemexpress.comtocris.com For instance, the fluorescence of some maleimide-based fluorophores is quenched in polar protic solvents, a phenomenon that can be exploited to probe the polarity of a protein's microenvironment. bham.ac.uk

The characterization of a fluorescently labeled this compound conjugate would involve:

Determining Spectroscopic Properties: Measuring the excitation and emission spectra to find the wavelengths of maximum absorbance and fluorescence.

Quantum Yield and Lifetime Measurements: Quantifying the efficiency of the fluorescence process and the time the fluorophore spends in the excited state. tocris.com

Environmental Sensitivity Studies: Investigating changes in fluorescence in response to different solvents or binding to a target molecule. This can provide information about the accessibility and polarity of the labeling site.

For example, a maleimide-functionalized fluorescent dye like IRDye® 800CW has excitation and emission maxima at 773 nm and 792 nm, respectively, making it suitable for near-infrared fluorescence microscopy. Similarly, Janelia Fluor® 549, a yellow fluorescent dye with a maleimide reactive group, has excitation and emission maxima at 549 nm and 571 nm. tocris.com The specific spectral properties depend on the attached fluorophore.

Table 2: Photophysical Properties of Common Maleimide-Reactive Fluorescent Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| IRDye® 800CW | 773 | 792 | N/A | |

| Janelia Fluor® 549 | 549 | 571 | 0.88 | tocris.com |

| N-(3-Fluoranthenyl)maleimide | 370 | N/A | N/A | medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

By conjugating such dyes using a deuterated maleimide linker, researchers can create probes for fluorescence spectroscopy that also carry an isotopic label for mass spectrometry-based quantification.

Theoretical and Computational Investigations of N Ethyl D3 Maleimide Reactivity

Quantum Chemical Studies on Maleimide (B117702) Reaction Energetics

Quantum chemical calculations are instrumental in understanding the energetics of reactions involving maleimides. Density Functional Theory (DFT) is a commonly employed method to study such reactions. For instance, DFT calculations have been used to investigate the [3+2] cycloaddition (32CA) reactions between maleimide derivatives and other molecules, such as nitrones. researchgate.netresearchgate.net These studies analyze the potential energy surface (PES) to determine the Gibbs free energy of the reaction pathways, indicating whether a reaction is kinetically controlled and spontaneous. researchgate.net

The energetics of the reaction between maleimides and thiols are of particular interest. DFT calculations have been used to compare the thermodynamics of thiol addition to maleimides with other reactions. For example, the addition of a thiol to a maleimide group was calculated to have an enthalpy of reaction (ΔH°) of -24.4 kcal/mol and a Gibbs free energy (ΔG°) of -10.1 kcal/mol. nih.gov These computational approaches provide a robust framework for understanding the favorability of such reactions. nih.govmdpi.com

Table 1: Calculated Thermodynamic Parameters for Thiol-Maleimide Addition

| Parameter | Value (kcal/mol) |

| ΔH° | -24.4 nih.gov |

| ΔG° | -10.1 nih.gov |

Note: Data obtained from DFT calculations for the addition of a thiol nucleophile to a maleimide group. nih.gov

Computational Modeling of Thiol-Maleimide Adduct Formation

The formation of a stable thioether linkage between N-Ethyl-d3 Maleimide and cysteine residues is a cornerstone of its application in biochemistry. vulcanchem.com Computational modeling plays a crucial role in understanding the mechanism and kinetics of this Michael addition reaction. vulcanchem.comvulcanchem.com

While the maleimide-thiol adduct is generally considered stable, computational and experimental studies have revealed that it can undergo retro and exchange reactions in the presence of other thiols under physiological conditions. nih.gov Model studies have investigated the kinetics of these degradation pathways, which are influenced by the reactivity of the specific thiol donor. nih.gov

Prediction of Reactivity and Selectivity in Diverse Chemical Environments

Computational methods are also employed to predict the reactivity and selectivity of maleimides in various chemical environments. The α,β-unsaturated carbonyl system of the maleimide ring makes it an effective Michael acceptor, showing high reactivity towards thiols. vulcanchem.comwikipedia.org

The selectivity of maleimide reactions is a key area of investigation. For example, in Diels-Alder reactions, theoretical calculations can predict the diastereoselectivity, such as the preference for the endo product. rsc.org The HOMO and LUMO energy levels of the reacting molecules, as determined by quantum chemical calculations, can explain the observed reactivity and selectivity. rsc.org

The pH of the environment can significantly influence the reactivity of maleimides. While they are highly reactive towards thiols in the pH range of 6.5-7.5, at more alkaline pH, they may also react with amines or undergo hydrolysis. wikipedia.orgnih.gov This pH-dependent selectivity is crucial for its use in modifying specific residues in proteins. mdpi.comnih.gov Computational studies can help to rationalize these experimental observations by modeling the reaction under different protonation states of the reactants.

Conformational Analysis and Rotational Spectroscopy Studies

The three-dimensional structure and conformational flexibility of this compound and its non-deuterated counterpart, N-Ethylmaleimide (NEM), have been investigated using rotational spectroscopy and quantum chemical calculations. vulcanchem.comhmc.edunih.gov

Broadband microwave spectroscopy has been used to determine the rotational constants and nuclear quadrupole coupling constants for NEM. hmc.edunih.gov These experimental data, combined with high-level quantum chemical calculations, reveal that the heavy atoms of the maleimide ring are planar, while the ethyl group is oriented with its terminal methyl group perpendicular to the ring. vulcanchem.comhmc.edunih.gov This conformation is a result of significant steric strain that occurs when the ethyl group is in the plane of the ring, due to interactions with the carbonyl oxygens. hmc.edunih.gov

Relaxed potential energy scans, performed using methods like B2PLYP-D3(BJ)/def2-TZVP, have been used to explore the potential energy surface for the rotation of the ethyl group. hmc.edu These calculations have determined the energy barriers for the rotation of the ethyl group relative to the ring and for the internal rotation of the methyl group. hmc.edu For NEM, the calculated barrier for the ethyl group rotation is 1469 cm⁻¹, and the barrier for methyl internal rotation is 1174 cm⁻¹. hmc.edu Deuterium (B1214612) substitution in this compound would predictably reduce the rotational constants due to the increased mass. vulcanchem.com

Table 2: Experimental and Calculated Rotational Parameters for N-Ethylmaleimide (NEM)

| Parameter | Experimental Value (MHz) |

| A₀ | 2143.1988(29) hmc.edunih.gov |

| B₀ | 1868.7333(22) hmc.edunih.gov |

| C₀ | 1082.98458(36) hmc.edunih.gov |

Note: The experimental rotational constants were obtained from fitting the microwave spectra to a Watson A-reduced Hamiltonian. hmc.edunih.gov

Future Research Directions and Emerging Applications

Development of Next-Generation Maleimide (B117702) Probes with Enhanced Stability or Tunable Reactivity

A major focus of future research is the enhancement of the maleimide core structure to create probes with improved characteristics. Classical maleimide conjugates can suffer from instability, leading to potential off-site reactions and reduced efficacy in biological systems. ucl.ac.uk To address this, researchers are actively developing "next-generation maleimides" (NGMs) with increased hydrolytic stability and tailored reactivity. ucl.ac.ukacs.org These advancements aim to create more robust and reliable bioconjugation reagents.

One strategy involves modifying the maleimide ring to increase the stability of the resulting thiol-maleimide conjugate. ucl.ac.uk For instance, diiodomaleimides have shown promise due to their rapid bioconjugation rates and reduced hydrolysis, enabling the linking of even sterically hindered proteins. acs.org Another approach focuses on creating maleimides with tunable reactivity, allowing for more controlled and specific labeling of target molecules. chemrxiv.org This can be achieved by introducing different substituents to the maleimide structure, thereby altering its electronic properties and reactivity towards thiols. chemrxiv.org The development of such customizable fluorescent linkers and probes with adaptable reactivity is a key area of interest. researchgate.net

Table 1: Examples of Next-Generation Maleimide Strategies

| Strategy | Key Feature | Potential Advantage |

| Diiodomaleimides | Increased hydrolytic stability and rapid reactivity. acs.org | Efficient conjugation of sterically hindered systems. acs.org |

| Exocyclic Olefinic Maleimides | Double bond is exocyclic to the maleimide ring. ucl.ac.uk | Substantial improvement in stability towards thiol-exchange. ucl.ac.uk |

| "Self-Hydrolysing Maleimides" | Post-conjugation hydrolysis increases conjugate stability. ucl.ac.uk | Increased safety and efficacy of antibody-drug conjugates (ADCs). ucl.ac.uk |

| Pyridazinediones | Functionalize native disulfide bonds in antibodies. researchgate.net | Delivers serum-stable antibody-drug conjugates with controlled drug loading. researchgate.net |

Integration of N-Ethyl-d3 Maleimide into Novel Multi-Omics Workflows

The era of "multi-omics" — the integrated analysis of diverse biological data sets like genomics, transcriptomics, proteomics, and metabolomics — presents a significant opportunity for the application of this compound. beckman.comfrontlinegenomics.comnih.gov By providing a stable isotopic label, this compound can facilitate the accurate quantification of cysteine-containing proteins and peptides within complex biological samples, a crucial aspect of proteomic analysis. frontiersin.org

Future applications will likely see the integration of this compound-based quantitative proteomics data with other omics datasets to gain a more holistic understanding of cellular processes and disease mechanisms. beckman.com For instance, correlating changes in the cysteine-ome (the subset of proteins containing cysteine residues) with transcriptomic and metabolomic data could reveal novel regulatory networks and biomarkers. nih.gov The development of automated and high-throughput methods will be critical for enabling these large-scale multi-omics studies. beckman.com

Exploration of this compound in Advanced Bioconjugation for Research Tools

The unique properties of this compound make it a valuable tool for advanced bioconjugation techniques beyond simple labeling. vulcanchem.com Bioconjugation, the covalent attachment of molecules to biomolecules like proteins, is a cornerstone of modern chemical biology and drug development. ulisboa.pt Maleimides are frequently used in this context due to their high reactivity and selectivity towards thiol groups. ulisboa.ptgoogle.com

Future research will likely explore the use of this compound in the construction of sophisticated research tools, such as:

Isotopically Labeled Protein Conjugates: Creating multi-functional protein conjugates with an isotopic signature for detailed structural and functional studies. vulcanchem.com

Bioconjugate Polymers: Utilizing the deuterated maleimide in the synthesis of polymer-protein conjugates, where the isotopic label can aid in the characterization of these complex materials. vulcanchem.com

Probes for Structural Biology: Leveraging the specific deuteration pattern for novel Nuclear Magnetic Resonance (NMR) studies of protein structure and dynamics. vulcanchem.com

The development of new bioconjugation reagents based on the maleimide scaffold, but with enhanced properties, is an active area of research. google.com These efforts aim to overcome some of the limitations of traditional maleimide chemistry, such as the potential for retro-Michael reactions. ulisboa.pt

Computational Design of Maleimide-Based Reagents for Specific Research Targets

The rational design of novel maleimide-based reagents is being accelerated by the integration of computational and experimental approaches. rsc.orgrsc.orgresearchgate.net By using computational tools, researchers can predict the properties of new maleimide derivatives before they are synthesized in the lab. rsc.orgrsc.org This "bottom-up" design strategy allows for the exploration of a vast chemical space to identify structures with desired characteristics, such as specific reactivity or fluorescence properties. rsc.orgrsc.org

Computational methods, including ab initio electronic structure calculations and artificial intelligence/machine learning (AI/ML) tools, are being employed to:

Correlate maleimide structure with photophysical properties. rsc.orgresearchgate.net

Predict the reactivity of maleimides towards different functional groups.

Design tailor-made fluorescent probes for specific biological targets. rsc.orgrsc.org

This synergy between computational prediction and experimental validation is expected to lead to the rapid development of novel and highly specific maleimide-based reagents for a wide range of research applications. rsc.orgrsc.org

Expanding the Scope of Isotope-Labeled Maleimides Beyond Proteomics

While proteomics has been the primary application domain for isotope-coded maleimides, their utility is being recognized in other fields as well. nih.gov The ability to introduce a stable isotope label with high selectivity makes these reagents valuable for quantitative analysis in various contexts.

One emerging application is in the field of metabolomics, specifically for the analysis of thiol-containing metabolites. For example, a stable isotope-coded derivatization reagent, d0/d4-acridone-10-ethyl-N-maleimide, has been developed for the sensitive determination of thiols in wine samples. researchgate.net This highlights the potential for developing a broader range of isotope-labeled maleimides for the targeted analysis of specific classes of small molecules in complex matrices. The development of isotope-coded maleimide affinity tags (ICMATs) with improved thiol-selectivity over traditional reagents opens up new possibilities for studying protein thiol oxidation states in various biological and pathological conditions. nih.govresearchgate.net

Methodological Improvements for High-Throughput Analysis using this compound

To fully realize the potential of this compound in large-scale studies, further methodological improvements for high-throughput analysis are necessary. This includes advancements in sample preparation, analytical instrumentation, and data analysis pipelines.

The development of automated liquid handling systems can streamline complex sample preparation workflows, enhancing reproducibility and throughput. beckman.com In the context of mass spectrometry-based analysis, innovations in liquid chromatography and mass spectrometry instrumentation have significantly improved the speed and sensitivity of detection. beckman.com For instance, multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) offers a rapid and cost-effective method for the screening of a large number of samples. acs.org The use of deuterated internal standards, such as those that could be derived from this compound, is crucial for correcting for matrix effects and improving the precision of quantification in such high-throughput methods. acs.org

Q & A

Q. What are the standard protocols for conjugating N-Ethyl-d3 Maleimide to thiol-containing biomolecules?

Methodological Answer: Conjugation typically employs thiol-Michael addition under base-initiated conditions. A common protocol involves:

- Reacting this compound with thiols (e.g., β-mercaptoethanol) in the presence of a base like triethylamine (Et₃N).

- Ensuring stoichiometric excess of maleimide to thiol (1.2:1 molar ratio) to drive the reaction to near-quantitative yields (>95%) .

- Purification via size-exclusion chromatography or dialysis to remove unreacted reagents.

- Validation using techniques like UV-Vis (monitoring maleimide consumption at 302 nm) or LC-MS .

Q. How can researchers quantify maleimide groups in bioconjugation reactions?

Methodological Answer: Two primary methods are used:

- Fluorimetric assays : Amplite® Maleimide Quantitation Kit detects maleimide concentrations as low as 0.1 nM using fluorescence intensity measurements (ex/em: 490/520 nm) .

- UV-Vis spectroscopy : Absorbance at 302 nm (ε = 620 M⁻¹cm⁻¹), though limited by low sensitivity and interference from protein absorbance .

- SERS (Surface-Enhanced Raman Spectroscopy) : Provides semi-quantitative analysis in the range of 60–120 µg/mL, with a reference spectrum for validation .

Advanced Research Questions

Q. What factors influence the selectivity between thiol-Michael and radical-mediated thiol-ene reactions with N-substituted maleimides?

Methodological Answer: Selectivity depends on:

- Reaction order : Base-initiated thiol-Michael reactions must precede radical-mediated steps to avoid competing pathways and product mixtures .

- Solvent and initiator : Polar aprotic solvents (e.g., DMF) and tertiary amines favor base-mediated mechanisms, while radical initiators (e.g., AIBN) promote non-selective pathways .

- Computational modeling : CBS-QB3 calculations predict activation barriers and kinetics, guiding condition optimization (e.g., Et₃N vs. phosphine initiators) .

Q. How does PEG chain length affect the availability of maleimide groups in nanoparticle functionalization?

Methodological Answer: Longer PEG chains (e.g., 5 kDa) reduce maleimide accessibility due to:

- Entanglement : PEG flexibility allows ligand entrapment within the polymer matrix, lowering experimental ligand counts (e.g., 6 vs. 77 ligands for 10% maleimide formulations) .

- Quantitative validation : DNA-PAINT (Point Accumulation for Imaging in Nanoscale Topography) provides single-molecule resolution to reconcile discrepancies between theoretical and experimental ligand numbers .

Q. How can hydrolysis of maleimide groups be monitored and mitigated during experimental procedures?

Methodological Answer:

- Monitoring : Track maleimide hydrolysis via UV-Vis at 302 nm; a >15% absorbance decrease indicates conversion to maleamic acid .

- Mitigation :

- Avoid prolonged sonication or elevated temperatures (>20°C) during nanoparticle preparation.

- Use buffered solutions (pH 6.5–7.5) to stabilize the maleimide ring .

Q. How do computational methods aid in designing selective thiol-maleimide reactions?

Methodological Answer: